4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide
Description
4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide backbone linked to a 3-methyl-substituted pyrrolidine-2,5-dione ring. The fluorine atom at the 3-position of the benzene ring and the methyl group on the pyrrolidinyl ring contribute to its unique physicochemical and biological properties.
Properties
CAS No. |
30279-50-6 |
|---|---|
Molecular Formula |
C11H11FN2O4S |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
3-fluoro-4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H11FN2O4S/c1-6-4-10(15)14(11(6)16)9-3-2-7(5-8(9)12)19(13,17)18/h2-3,5-6H,4H2,1H3,(H2,13,17,18) |
InChI Key |
KCXGBZQYLAGPSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)F |
Origin of Product |
United States |
Biological Activity
The compound 4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide can be represented as follows:
- Molecular Formula : C10H10FNO4S
- Molecular Weight : 251.25 g/mol
This compound features a pyrrolidine ring with dioxo substitutions and a fluorobenzenesulfonamide moiety, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, particularly by modulating cytokine production.
- Inhibition of Cytokine Production : The compound has shown potential in inhibiting the production of pro-inflammatory cytokines such as IL-17, which is crucial in autoimmune diseases like psoriasis and rheumatoid arthritis .
- Selectivity for Nuclear Receptors : Studies have demonstrated that derivatives of this compound exhibit selective binding to nuclear receptors, particularly RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a significant role in immune response modulation .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study focused on the anti-inflammatory properties of 4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide demonstrated its efficacy in reducing inflammation in murine models. The compound was administered at varying doses, leading to significant reductions in inflammatory markers compared to controls. The results indicated a dose-dependent response with optimal inhibition observed at intermediate concentrations.
Case Study 2: Selectivity Profile
Further investigations into the selectivity profile revealed that this compound exhibited over 200-fold selectivity for RORγt compared to other nuclear receptors. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in treating autoimmune conditions .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of 4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide is essential for its development as a therapeutic agent:
- Absorption : The compound demonstrates favorable absorption characteristics in preclinical models.
- Metabolism : Initial studies suggest metabolic stability, with minor metabolites identified.
- Toxicity : Toxicological assessments indicate low toxicity levels at therapeutic doses, supporting its potential for clinical use.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidinyl Ring
The pyrrolidinyl ring’s substituents significantly influence reactivity and bioactivity. Key analogues include:
Key Observations :
Variations in the Benzene Ring Substituents
The position and type of substituents on the benzene ring modulate electronic and steric properties:
Key Observations :
- Fluorine Position : Fluorine at the 3-position (target compound) vs. 2,5-difluoro () alters electronic distribution, affecting interactions with enzymes like carbonic anhydrase .
Enzyme Inhibition
Antimicrobial Activity
- 4-(2,5-Dioxo-3-(4-chlorophenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide (): Shows superior activity against Gram-positive bacteria (MIC: 2–4 µg/mL) compared to the target compound (MIC: 8–16 µg/mL), likely due to the chloro group’s electron-withdrawing effects .
Physicochemical Properties
| Property | Target Compound | 3-Phenyl Analogue () | 4-Chlorophenyl Analogue () |
|---|---|---|---|
| LogP | 1.8 | 2.5 | 2.7 |
| Water Solubility (mg/L) | 12.5 | 5.3 | 3.8 |
| Melting Point (°C) | 175–178 | 180–183 | 185–188 |
Key Trends :
- Increased hydrophobic substituents (phenyl, chlorophenyl) elevate LogP and reduce solubility.
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